Fmoc-beta-hophe(2-cl)-oh
Description
Context within the Landscape of Unnatural Amino Acid Chemistry
The field of chemical biology has significantly expanded beyond the 20 standard proteinogenic amino acids. Unnatural amino acids, whether synthesized chemically or found in nature but not incorporated into proteins, offer immense structural diversity and functional versatility. sigmaaldrich.comcpcscientific.com They are widely used as chiral building blocks and molecular scaffolds to construct vast libraries of compounds for screening in drug discovery. sigmaaldrich.com The incorporation of UAAs can modulate the properties of peptides, enhancing their stability, functionality, and specificity. enamine.net
Fmoc-beta-HoPhe(2-Cl)-OH is a prime example of a UAA, distinguished by two key modifications to the standard phenylalanine structure:
Beta-Amino Acid Structure: Unlike alpha-amino acids, where the amino group is attached to the alpha-carbon (the first carbon after the carboxyl group), in beta-amino acids, the amino group is on the beta-carbon. This structural alteration changes the peptide backbone, making the resulting peptidomimetics resistant to degradation by proteases, enzymes that typically cleave the peptide bonds of natural proteins. cpcscientific.comacs.org
Halogenation: The presence of a chlorine atom on the phenyl ring is another significant modification. Halogenation can alter the electronic properties of the aromatic ring and introduce the potential for specific interactions, such as halogen bonding, with biological targets. cpcscientific.com This can lead to improved binding affinity and selectivity.
The use of such modified amino acids is a key strategy in medicinal chemistry to overcome the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. nih.govacs.org
Foundational Role in Contemporary Peptide and Peptidomimetic Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine function of the amino acid. nih.gov The Fmoc/tBu (tert-butyl) strategy is a widely adopted method in SPPS because it avoids the harsh acidic conditions required in older methods (like the Boc/Bn strategy), making it compatible with a wider range of sensitive and modified amino acids. nih.govrsc.org
The synthesis process involves sequentially adding amino acid building blocks to a growing peptide chain anchored to a solid resin support. rsc.org The use of Fmoc-protected amino acids like this compound allows for the precise and controlled incorporation of these unnatural units at any desired position in a peptide sequence. nih.gov This compatibility is crucial for creating "mixed" peptidomimetics, which contain both natural (alpha) and unnatural (beta) amino acids. acs.orguniv-rennes1.fr
The incorporation of beta-amino acids like beta-homophenylalanine derivatives can enforce specific secondary structures (e.g., helices, sheets, turns) in the resulting peptide, which can be critical for its biological activity. jpt.com This conformational constraint, combined with enhanced proteolytic stability, makes these building blocks invaluable for designing peptide-based drugs with improved pharmacological profiles. nih.govcpcscientific.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Fmoc-2-chloro-L-beta-homophenylalanine, Fmoc-(S)-3-amino-4-(2-chlorophenyl)butyric acid usbio.net |
| CAS Number | 270596-37-7 usbio.netpeptide.com |
| Molecular Formula | C₂₅H₂₂ClNO₄ |
| Molecular Weight | 435.91 g/mol peptide.com |
| Functional Group | Fmoc sigmaaldrich.com |
| Application | Peptide Synthesis sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.comiris-biotech.de |
Emerging Research Directions and Future Scholarly Impact
The unique structural features of this compound open up several promising avenues for future research. The strategic placement of this UAA within a peptide sequence allows for the fine-tuning of its structure and function, leading to potential applications in various therapeutic areas.
Development of Novel Antimicrobials: The modification of peptides with unnatural amino acids has been shown to be a successful strategy for creating potent antimicrobial agents. While research on the 4-chloro derivative has hinted at antimicrobial activity, the 2-chloro isomer could be explored for similar or enhanced properties, potentially overcoming resistance mechanisms that affect conventional antibiotics. vulcanchem.com
Enzyme Inhibitors and Probe Development: The chlorinated phenyl ring can act as a handle for specific interactions within the active site of an enzyme. Peptidomimetics containing this compound could be designed as highly selective inhibitors of proteases or other enzymes where a chlorinated aromatic moiety can enhance binding. Furthermore, the chlorine atom can serve as a spectroscopic probe (e.g., in NMR studies) or a heavy atom for X-ray crystallography to elucidate the binding modes of these peptidomimetics to their targets.
Modulation of Protein-Protein Interactions: Many disease pathways are driven by specific protein-protein interactions (PPIs). Peptides that mimic one of the interacting partners are promising therapeutic leads, but their efficacy is often limited by poor stability. The introduction of beta-amino acids like this chlorinated homophenylalanine derivative can create stable, structured peptidomimetics capable of disrupting disease-relevant PPIs with high affinity and specificity.
Advanced Biomaterials: Self-assembling peptides are of great interest for creating novel biomaterials for tissue engineering and drug delivery. The incorporation of UAAs like halogenated phenylalanine derivatives can influence the self-assembly process, leading to hydrogels and other nanostructures with unique morphological and viscoelastic properties. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMPAHEDKUNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Chemistry of Fmoc Beta Hophe 2 Cl Oh
Strategies for the Preparation of Fmoc-beta-HoPhe(2-Cl)-OH
The synthesis of this compound is a multi-step process that demands precise control over chemical reactions to achieve the desired structure and stereochemistry. Key strategies involve the careful construction of the β-homoamino acid backbone, the introduction of the chloro-substituent at a specific position on the aromatic ring, and the protection of the amino group.
Precursor Derivatization and Functional Group Interconversions
The creation of complex molecules like this compound from simpler, more readily available precursors is a cornerstone of organic synthesis. solubilityofthings.com This process, known as functional group interconversion, involves transforming one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.meic.ac.uk
The synthesis of β-amino acids often begins with simpler starting materials. For instance, inexpensive and achiral β-alanine can be converted into chiral amides, which then serve as precursors for more complex β-amino acids through alkylation reactions. scielo.br Another common approach is the modification of α-amino acids. This can involve a series of reactions to extend the carbon chain, thereby converting an α-amino acid into its β-homo counterpart. hilarispublisher.com These transformations are crucial for building the fundamental structure of the target molecule before more complex modifications, like halogenation, are introduced. solubilityofthings.comic.ac.uk
Key functional group interconversions in the synthesis pathway may include:
Oxidation/Reduction: The conversion of an alcohol to a carboxylic acid or an aldehyde is a common oxidative transformation. solubilityofthings.com Conversely, reducing a carbonyl group to an alcohol is also a frequent step. ic.ac.uk
Amine to Amide Conversion: Amines can be converted to amides using acyl chlorides, a transformation vital in peptide synthesis and the creation of stable intermediates. solubilityofthings.com
Hofmann and Curtius Rearrangements: These reactions can be used to convert primary amides or carboxylic acids, respectively, into amines, providing a method for introducing the amino group at a desired position. hilarispublisher.comucd.ie
These fundamental reactions allow chemists to strategically manipulate molecular structures, building the β-homophenylalanine scaffold from various starting points.
Diastereoselective and Enantioselective Synthesis Approaches to β-Homophenylalanine Analogues
Achieving the correct three-dimensional structure is critical for the biological activity of peptides incorporating this compound. Therefore, stereocontrolled synthesis methods are paramount. hilarispublisher.com β-Homophenylalanine has two stereocenters, requiring methods that can selectively produce one of the four possible stereoisomers.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov Several strategies have been developed for the asymmetric synthesis of β-amino acids:
Catalytic Asymmetric Hydrogenation: This method uses chiral catalysts, often based on rhodium (Rh) or ruthenium (Ru), to hydrogenate enamines or other unsaturated precursors, yielding β-amino acids with high enantioselectivity. hilarispublisher.com
Conjugate Addition: The addition of nitrogen-containing nucleophiles to α,β-unsaturated esters or imides, catalyzed by chiral complexes, is a powerful route to enantiomerically enriched β-amino acids. hilarispublisher.com
Alkylation of Chiral Enolates: Chiral auxiliaries can be attached to a precursor molecule to direct the stereochemical outcome of alkylation reactions, after which the auxiliary is removed to yield the desired chiral β-amino acid. scielo.br
Enzymatic Resolution: Biocatalytic methods, using enzymes like L-aminoacylase (LAA) and N-acylamino acid racemase (NAAAR), can be employed for the dynamic kinetic resolution of racemic mixtures of N-acyl-β-homophenylalanine to produce the pure L-enantiomer. nih.gov
Diastereoselective methods are used to control the relative stereochemistry between the two chiral centers. acs.org Mannich-type reactions, for example, can be used to synthesize β-amino acids with high diastereoselectivity by reacting enolates with imines. rsc.org The choice of reactants and conditions can favor the formation of either the syn or anti diastereomer. Similarly, using cyclic precursors like 1,3-oxazinan-6-ones allows for the stereoselective introduction of substituents at the α- and β-positions. acs.orgunimelb.edu.au
| Synthesis Strategy | Description | Key Features |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of (Z)-enamines or related unsaturated precursors using chiral Ru or Rh catalysts. hilarispublisher.com | High yields and enantioselectivity are achievable. The geometry of the starting alkene can be crucial. hilarispublisher.com |
| Conjugate Addition | Chiral catalyst-mediated addition of a nitrogen source to an α,β-unsaturated compound. hilarispublisher.com | Effective for creating the β-amino acid backbone with stereocontrol. Jacobsen's catalyst is a notable example. hilarispublisher.com |
| Alkylation of Chiral Dianions | A chiral amide derived from β-alanine is deprotonated to form a dianion, which is then alkylated. The chiral auxiliary directs the attack of the alkyl halide. scielo.br | Good for establishing the β-substituent with moderate to good diastereoselectivity. scielo.br |
| Mannich-Type Reaction | A diastereoselective reaction between an enolate (e.g., from a fluoroacetate) and an N-tert-butylsulfinyl imine. rsc.org | Provides access to highly functionalized β-amino acids. The stereochemical outcome depends on the electronic and steric properties of the nucleophile. rsc.org |
| Enzymatic Resolution | Use of enzymes to selectively hydrolyze one enantiomer of an N-acylamino acid, often coupled with a racemase to convert the unwanted enantiomer. nih.gov | A green chemistry approach that can provide high enantiopurity. nih.gov |
Regioselective Halogenation Techniques for Aromatic Rings
Introducing a chlorine atom specifically at the ortho (2-position) of the phenyl ring requires regioselective halogenation methods. The directing effects of substituents already on the aromatic ring are often exploited to achieve this selectivity.
For phenylalanine derivatives, the amino acid side chain itself can be used to direct halogenation. Palladium-catalyzed C-H halogenation, directed by the primary amine of the amino acid, can achieve ortho-selective halogenation using reagents like N-chlorosuccinimide (NCS). researchgate.net This method leverages the formation of a cyclic palladium intermediate to activate the specific C-H bond.
Other methods for regioselective chlorination include:
Electrophilic Aromatic Substitution: While standard electrophilic chlorination of phenylalanine would typically yield a mixture of ortho and para products, the use of specific catalysts and conditions can enhance the selectivity for the desired isomer.
Hypervalent Iodine Reagents: Reagents like 1-chloro-1,2-benziodoxol-3-one have been used for the chemoselective and regioselective chlorination of various organic molecules, including those with phenyl groups. beilstein-journals.orgnih.gov
Enzymatic Halogenation: FAD-dependent halogenase enzymes, such as SgcC3 and RebH, can catalyze the regioselective chlorination of aromatic rings in natural product biosynthesis. mdpi.com These enzymes offer high specificity, overriding standard chemical reactivity rules. mdpi.com
| Halogenation Technique | Reagent/Catalyst | Description | Selectivity |
| Amine-Directed C-H Halogenation | Pd catalyst / N-chlorosuccinimide (NCS) | The primary amine of the amino acid directs a palladium catalyst to selectively functionalize the ortho C-H bond of the phenyl ring. researchgate.net | High ortho-selectivity. |
| Heterogeneous Gold Catalysis | Nanogold catalyst / HCl/DMPU | A method developed for the hydrochlorination of alkynes, but demonstrates the use of novel chlorinating reagents that could be adapted. acs.org | High regioselectivity in specific applications. acs.org |
| Hypervalent Iodine Reagents | 1-chloro-1,2-benziodoxol-3-one | An efficient reagent for the regioselective chlorination of substituted phenylallenes, indicating its potential for other phenyl derivatives. beilstein-journals.orgnih.gov | High regioselectivity for specific double bonds. beilstein-journals.orgnih.gov |
| Enzymatic Halogenation | FAD-dependent halogenases (e.g., RebH) | Biocatalytic approach where an enzyme precisely controls the position of halogenation on an aromatic substrate. mdpi.com | Excellent regioselectivity. mdpi.com |
Integration and Reactivity in Solid-Phase Peptide Synthesis (SPPS)
Once synthesized, this compound serves as a valuable building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com Its unique structure, however, presents specific challenges and considerations during the iterative cycles of deprotection and coupling.
Mechanistic Insights into Fmoc-Deprotection in the Presence of Chloro-Substituted Phenyl Rings
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS. embrapa.br Its removal is typically achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF. uci.edu The mechanism proceeds via a β-elimination pathway, where the base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, and the release of the free amine on the peptide chain. embrapa.br
The presence of a 2-chloro substituent on the β-homophenylalanine residue is not expected to significantly alter this fundamental mechanism. However, the electron-withdrawing nature of the chlorine atom could have subtle electronic effects. It might slightly increase the acidity of the N-H proton of the peptide bond, although this is unlikely to affect the Fmoc removal process itself. More pertinent is the potential for the chloro-substituent to influence side reactions, though for a relatively stable group like a chlorinated phenyl ring, this is generally not a major concern compared to residues like aspartic acid, which are prone to aspartimide formation under basic conditions. nih.gov The standard Fmoc deprotection protocols, potentially using alternatives like 4-methylpiperidine (B120128) or DBU in specific cases, are generally effective. peptide.comresearchgate.net
Polymer Support Selection and Loading Efficiency for this compound
Polymer Support Selection
Several classes of resins are available for Fmoc-SPPS, with polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-based supports being the most common. researchgate.net
Polystyrene (PS) Resins: PS resins, typically cross-linked with divinylbenzene, are widely accepted for peptide production due to their mechanical stability and established performance. researchgate.net A common example is the 2-chlorotrityl chloride (2-CTC) resin, which is frequently used for preparing peptide acids. almacgroup.com Its high acid lability allows for the cleavage of the peptide from the resin while keeping acid-sensitive side-chain protecting groups intact. However, 2-CTC resin is highly sensitive to moisture, which can hydrolyze the reactive chlorotrityl group to an inactive alcohol, thereby reducing its loading capacity. almacgroup.comresearchgate.net Therefore, careful handling and the use of dry solvents and reagents are essential when working with this resin. researchgate.netsigmaaldrich.com
Polyethylene Glycol (PEG) Resins: To enhance the compatibility of the resin with both polar and non-polar solvents used during synthesis, PEG can be grafted onto a polystyrene core (PEG-PS) or used to create a fully PEG-based support. researchgate.net ChemMatrix® is an example of a resin composed entirely of PEG, linked by chemically stable ether bonds. researchgate.net These resins exhibit excellent swelling properties in a wide range of solvents, creating a more solution-like environment that can facilitate the synthesis of complex, hydrophobic, or highly structured peptides. researchgate.netacs.org The improved solvation properties of PEG-based resins can lead to more efficient Fmoc deprotection and coupling steps compared to traditional PS resins. rsc.org
The selection between these supports depends on the specific requirements of the synthesis. While PS resins are a cost-effective and established option, PEG-based supports like ChemMatrix often provide superior performance for challenging sequences, justifying their use despite potentially higher costs. researchgate.net
| Resin Type | Core Composition | Key Advantages | Key Considerations |
| 2-Chlorotrityl Chloride (2-CTC) | Polystyrene-divinylbenzene | High acid sensitivity for mild cleavage; good for peptide acids. almacgroup.com | Highly sensitive to moisture; can result in lower loading if hydrolyzed. almacgroup.comresearchgate.net |
| ChemMatrix® | Polyethylene glycol (PEG) | Excellent swelling in diverse solvents; enhances synthesis of complex peptides. researchgate.net | Higher cost; greater solvent volume required due to high swelling. acs.org |
Loading Efficiency
Loading efficiency, or resin substitution, refers to the amount of the first amino acid (in this case, this compound) successfully attached to the solid support. This parameter is a critical quality attribute as it dictates the theoretical yield and the quantities of all subsequent reagents required for the synthesis. almacgroup.com
Achieving optimal and reproducible loading of this compound onto a resin, such as 2-CTC, involves several factors:
Stoichiometry: An excess of the Fmoc-amino acid is typically used to drive the reaction to completion. Ratios of 1.0 to 3.0 equivalents of the amino acid relative to the resin's theoretical capacity have been reported. researchgate.net
Base: A non-nucleophilic base, most commonly diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the esterification reaction on 2-CTC resin. almacgroup.comresearchgate.net
Reaction Time and Conditions: The reaction is typically carried out in a dry, non-polar solvent like dichloromethane (B109758) (DCM) for a period ranging from one hour to overnight, depending on the reactivity of the amino acid. researchgate.net It is crucial to ensure all reagents and glassware are anhydrous to prevent hydrolysis of the resin. sigmaaldrich.com
Determining the final loading is a critical quality control step. A common method involves cleaving the Fmoc group from a small, weighed sample of the loaded resin using a piperidine solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. researchgate.net Alternatively, the amino acid can be cleaved from the resin and quantified using UHPLC against a standard of the known Fmoc-amino acid. almacgroup.com
Mitigating Undesired Reactions During Synthesis Involving this compound
The stepwise nature of SPPS exposes the growing peptide chain to a series of chemical treatments, creating opportunities for various side reactions that can lead to impurities. The incorporation of a modified amino acid like this compound requires careful control over reaction conditions to maintain the integrity of the peptide.
Strategies for Minimizing Amino Acid Racemization
Racemization, the loss of chiral integrity of an amino acid, is a significant risk during the activation step of peptide coupling. The Fmoc protecting group itself is a urethane-type group, which is known to suppress racemization during activation and coupling. semanticscholar.org However, the choice of coupling reagents and reaction conditions can still lead to epimerization.
Strategies to minimize racemization include:
Coupling Reagents: While highly efficient, some coupling reagents can promote racemization, especially with extended pre-activation times. nih.gov The use of carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as ethyl cyano(hydroxyimino)acetate (Oxyma Pure) has been shown to provide high coupling efficiency with low levels of racemization. rsc.orgacs.org
Pre-activation Time: Minimizing the time between the activation of the carboxylic acid and its addition to the resin-bound amine is crucial. For sensitive amino acids, in-situ activation is often preferred. Studies on Fmoc-His(Trt)-OH have shown a significant increase in racemization with pre-activation times as short as five minutes. nih.gov
Solvent Choice: The reaction solvent can influence the rate of racemization. It has been reported that using solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) as alternatives to the standard N,N-dimethylformamide (DMF) can help suppress racemization in certain systems. rsc.org
Prevention of Aspartimide Formation and Other Backbone Rearrangements
While this compound itself is not prone to aspartimide formation, this side reaction is a major concern in Fmoc-SPPS whenever a sequence contains an aspartic acid (Asp) residue. smolecule.com It involves the cyclization of the Asp side-chain carboxyl group with its own backbone nitrogen, particularly during the piperidine-mediated Fmoc deprotection step. This rearrangement leads to a five-membered succinimide (B58015) ring, which can subsequently open to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide impurity.
Although not directly caused by this compound, its presence in a peptide sequence containing Asp necessitates strategies to prevent this rearrangement to ensure the final product's purity. Mitigation strategies focus on modifying the reaction conditions or the protecting group on the Asp side chain to sterically or electronically disfavor the cyclization reaction.
Control of Impurity Profiles in Fmoc-Amino Acid Building Blocks
The purity of the this compound building block is fundamental to the synthesis of a high-quality final peptide. Impurities present in the starting material can be incorporated into the peptide chain, leading to deletion sequences or other modifications that are often difficult to remove during purification. nih.gov
The manufacturing process of Fmoc-amino acids can introduce characteristic impurities. It is therefore critical to have robust quality control procedures, such as HPLC analysis, for the incoming building blocks. nih.gov
| Potential Impurity | Source of Formation | Consequence in SPPS |
| Fmoc-β-Ala-OH | Lossen-type rearrangement during the synthesis of the Fmoc-amino acid. nih.gov | Incorporation of β-Alanine instead of the desired amino acid, leading to a modified peptide sequence. |
| Fmoc-dipeptide | Unwanted activation of the carboxyl group of one Fmoc-amino acid molecule, which then reacts with a second molecule. nih.gov | Incorporation of a dipeptide in a single coupling step, leading to an insertion impurity. |
| Free Amino Acid | Incomplete Fmoc protection during synthesis. | Can lead to uncontrolled chain growth or termination if it reacts with the growing peptide. |
Ensuring that such impurities are absent or below acceptable limits in the this compound starting material is a critical first step in preventing the formation of difficult-to-separate, peptide-related impurities. nih.gov
Advanced Applications in Peptide and Peptidomimetic Design Incorporating Fmoc Beta Hophe 2 Cl Oh
Rational Design of Peptides and Peptidomimetics Featuring Fmoc-beta-HoPhe(2-Cl)-OH
The rational design of bioactive peptides often involves the introduction of modifications to enhance potency, selectivity, and metabolic stability. This compound serves as a valuable building block in this endeavor due to its ability to impart specific conformational features and resistance to enzymatic degradation.
Introduction of Conformational Constraints and Topographical Mimicry
The incorporation of β-amino acids, such as β-homophenylalanine, into a peptide backbone introduces an additional methylene (B1212753) group, which increases conformational flexibility compared to their α-amino acid counterparts. However, the bulky 2-chlorophenyl side chain of this compound can impose significant steric hindrance, thereby restricting the available conformational space of the peptide. This restriction can guide the peptide into a specific three-dimensional structure that may be optimal for binding to a biological target.
The 2-chloro substitution on the phenyl ring further influences the molecule's topography. The chlorine atom can engage in specific interactions, such as halogen bonding, with receptor pockets, potentially enhancing binding affinity and selectivity. This allows for a fine-tuning of the peptidomimetic's surface to better mimic the binding epitope of a natural ligand. By strategically placing this compound within a peptide sequence, researchers can create topographical mimics of bioactive peptides with improved pharmacological profiles.
Influence of this compound on Peptide Secondary Structure Induction and Stabilization
The presence of β-amino acids in a peptide chain can disrupt or induce specific secondary structures. While α-peptides commonly adopt helical or sheet-like conformations, the introduction of β-amino acids can lead to the formation of novel helical structures, such as the 14-helix, or stable turns. The specific influence of this compound on secondary structure is dependent on its placement within the sequence and the nature of the surrounding amino acids.
The conformational preferences of the β-homophenylalanine backbone, coupled with the steric and electronic effects of the 2-chlorophenyl group, can be exploited to stabilize desired secondary structures. For instance, its incorporation could favor the formation of a specific turn structure that is crucial for receptor recognition. Computational modeling and spectroscopic techniques, such as circular dichroism and NMR, are often employed to predict and confirm the structural consequences of incorporating this non-natural amino acid.
Engineering for Enhanced Enzymatic Stability and Protease Resistance
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The amide bonds of peptides composed of β-amino acids are generally not recognized by proteases, which have evolved to cleave peptide bonds between α-amino acids. Consequently, the incorporation of this compound into a peptide sequence significantly enhances its resistance to enzymatic hydrolysis.
This increased stability leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic. The 2-chloro-substituted phenyl ring may also contribute to this resistance by sterically shielding the adjacent peptide bonds from the active sites of proteases. The enhanced stability of peptides containing this compound makes them attractive candidates for the development of long-acting therapeutics.
Table 1: Impact of β-Amino Acid Incorporation on Peptide Properties
| Property | Effect of β-Amino Acid Incorporation | Rationale |
| Conformational Flexibility | Increased backbone flexibility, but side chain can impose restrictions. | Additional methylene group in the backbone. |
| Secondary Structure | Can induce novel helical structures (e.g., 14-helix) or stable turns. | Altered backbone geometry and hydrogen bonding patterns. |
| Protease Resistance | Significantly enhanced. | β-peptide bonds are poor substrates for most proteases. |
| Bioavailability | Potentially increased. | Longer half-life due to increased enzymatic stability. |
Construction and Screening of Combinatorial Peptide and Peptidomimetic Libraries
Combinatorial chemistry is a powerful tool for the discovery of novel bioactive compounds. The use of unique building blocks like this compound in the generation of peptide and peptidomimetic libraries can expand the chemical space explored and lead to the identification of potent and selective ligands.
Methodologies for Library Generation Utilizing this compound
This compound is well-suited for use in solid-phase peptide synthesis (SPPS), the standard method for generating combinatorial peptide libraries. The Fmoc protecting group is readily cleaved under mild basic conditions, allowing for the stepwise addition of amino acids to a growing peptide chain on a solid support.
One common technique for library generation is the "split-and-pool" method. In this approach, a solid support resin is divided into multiple portions, and a different amino acid (which could include this compound) is coupled to each portion. The portions are then pooled, mixed, and re-divided for the next coupling cycle. This process is repeated until peptides of the desired length are synthesized, resulting in a library where each resin bead carries a unique peptide sequence. The compatibility of this compound with standard SPPS protocols facilitates its inclusion in such library synthesis efforts.
Elucidation of Structure-Activity Relationships Through Analog Design
Once a hit compound is identified from the screening of a combinatorial library, the next step is often to synthesize a series of analogs to understand the structure-activity relationship (SAR). This involves systematically modifying the structure of the hit compound and evaluating the impact of these changes on its biological activity.
The inclusion of this compound in the initial library provides a valuable starting point for SAR studies. For example, if a hit peptide contains this residue, analogs can be synthesized where the 2-chloro substituent is moved to other positions on the phenyl ring (e.g., 3-chloro or 4-chloro), replaced with other halogens (e.g., fluorine or bromine), or removed entirely. The biological activity of these analogs can then be compared to determine the importance of the chloro substituent's position and nature for activity. Similarly, the β-homophenylalanine backbone can be replaced with the corresponding α-amino acid to probe the significance of the backbone structure.
Table 2: Example of an Analog Series for SAR Studies
| Analog | Modification from Hit Compound containing β-HoPhe(2-Cl) | Purpose of Modification |
| 1 | β-HoPhe(3-Cl) | Investigate the importance of the chloro position. |
| 2 | β-HoPhe(4-Cl) | Investigate the importance of the chloro position. |
| 3 | β-HoPhe(2-F) | Determine the effect of a different halogen. |
| 4 | β-HoPhe | Assess the contribution of the chloro group. |
| 5 | Phe(2-Cl) | Evaluate the significance of the β-amino acid backbone. |
By systematically creating and testing such analogs, researchers can build a detailed understanding of the molecular features required for biological activity, which can guide the design of more potent and selective therapeutic agents.
The Role of this compound in Unnatural Amino Acid Mutagenesis for Protein Engineering Remains an Area of Specialized Research
Unnatural amino acid mutagenesis is a powerful technique that allows for the site-specific incorporation of amino acids with novel chemical properties into proteins. This approach has been instrumental in a wide array of applications, from probing protein structure and function to designing proteins with enhanced catalytic activity, stability, or novel binding specificities. The use of Fmoc-protected amino acids is central to solid-phase peptide synthesis, the foundational technology for constructing modified peptides and proteins.
Theoretically, this compound could serve as a valuable tool in this field. The presence of a chlorine atom on the phenyl ring can introduce unique electronic and steric properties, potentially influencing protein folding, stability, and intermolecular interactions. The beta-amino acid structure, with an additional carbon in the backbone, can induce different secondary structures in peptides and proteins compared to their alpha-amino acid counterparts.
However, a comprehensive search of available research databases and scientific publications did not yield specific studies that have utilized this compound for unnatural amino acid mutagenesis in protein engineering and reported detailed findings. Consequently, data tables illustrating the impact of its incorporation on protein characteristics are not available to be presented.
Further research and publication in this specific area would be necessary to fully understand the potential and practical applications of this compound in the field of protein engineering.
Molecular Interactions and Supramolecular Organization of Fmoc Beta Hophe 2 Cl Oh Derivatives
Mechanistic Investigations of Intermolecular Interactions
The assembly of Fmoc-beta-HoPhe(2-Cl)-OH into hierarchical structures is governed by a combination of weak, non-covalent forces. Understanding the contribution of each type of interaction is crucial for predicting and controlling the final supramolecular organization. The process is primarily driven by aromatic stacking interactions and stabilized by a network of hydrogen bonds and other weak forces. mdpi.com
Contribution of Hydrogen Bonding and van der Waals Forces
Hydrogen bonds are fundamental to the directional and specific association of peptide-based molecules. libretexts.org In this compound, the amide (-CO-NH-) and carboxylic acid (-COOH) moieties are the primary sites for hydrogen bonding. Intermolecular hydrogen bonds between the amide groups of adjacent molecules facilitate the formation of β-sheet-like structures, a common organizational motif in self-assembling peptides. mdpi.comnih.gov These interactions provide the necessary stability and directionality for the growth of one-dimensional fibrillar structures. The carboxylic acid group can also participate in hydrogen bonding, either with other carboxylic acid groups to form dimers or with solvent molecules, which can influence solubility and aggregation propensity.
| Interaction Type | Molecular Moiety Involved | Primary Role in Assembly |
| Hydrogen Bonding | Amide (-CO-NH-), Carboxylic Acid (-COOH) | Directionality, β-sheet formation, structural stability |
| Van der Waals Forces | Fmoc group, Phenyl ring, Aliphatic backbone | Close molecular packing, overall thermodynamic stability |
Role of Aromatic Interactions and Halogen Bonding
Aromatic interactions, specifically π-π stacking, are a dominant driving force for the self-assembly of Fmoc-derivatized peptides. nih.govmdpi.com The large, electron-rich fluorenyl group of the Fmoc moiety has a strong propensity to stack with fluorenyl groups on neighboring molecules. mdpi.com This interaction is a key initiating event in the nucleation process, bringing molecules together and orienting them for further assembly. nih.gov In addition to the Fmoc group, the 2-chlorophenyl side chain can also participate in aromatic interactions, potentially engaging in offset π-π stacking or edge-to-face interactions with other aromatic rings.
The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction. rug.nl A halogen bond occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.govmdpi.com The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen of the amide or carboxylic acid on an adjacent molecule. This specific and directional interaction can further stabilize the supramolecular structure, influencing the precise arrangement of molecules within the fibrillar network and adding a layer of control beyond conventional hydrogen bonding and π-π stacking. nih.gov
| Interaction Type | Molecular Moiety Involved | Primary Role in Assembly |
| π-π Stacking | Fluorenyl group (Fmoc), 2-Chlorophenyl ring | Primary driving force for aggregation, nucleation |
| Halogen Bonding | Chlorine atom (donor), Carbonyl Oxygen (acceptor) | Directional stabilization, structural specificity |
Electrostatic Potential Surface Analysis in Molecular Recognition
Electrostatic potential surface (EPS) analysis is a computational tool used to visualize the charge distribution on a molecule's surface, providing insights into its non-covalent interaction capabilities. The EPS map of this compound would reveal distinct regions that govern its molecular recognition and self-assembly.
Regions of negative electrostatic potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups, identifying them as hydrogen bond and halogen bond acceptor sites. acs.org Conversely, regions of positive potential (colored blue) would be found on the amide hydrogen, marking it as a hydrogen bond donor. Crucially, a region of positive or near-neutral potential, the σ-hole, would be located on the outer surface of the chlorine atom, along the axis of the C-Cl bond. mdpi.com This positive σ-hole is the defining feature that allows the chlorine to act as a halogen bond donor. The large aromatic surfaces of the fluorenyl and phenyl rings would exhibit electron-rich π-faces, predisposing them to stacking interactions. By mapping these electrostatic features, one can predict how molecules will orient themselves to maximize attractive electrostatic interactions—such as hydrogen bonds and halogen bonds—thereby guiding the self-assembly process.
Self-Assembly Pathways and Hierarchical Structures
The interplay of the molecular interactions described above guides the spontaneous organization of this compound molecules from a disordered state in solution into well-defined, hierarchical structures. This process typically involves the formation of nanofibers which subsequently entangle to form a macroscopic hydrogel.
Nucleation and Growth of Fibrillar and Hydrogel Architectures
The self-assembly process is initiated by a change in environmental conditions, such as a pH shift or solvent exchange, which reduces the solubility of the molecule and promotes aggregation. The pathway follows a classical nucleation-growth mechanism. nih.gov
Nucleation: In a supersaturated solution, molecules begin to associate. This initial step is largely driven by the strong hydrophobic and π-π stacking interactions between the Fmoc groups, which overcome the entropic penalty of ordering. mdpi.com These early aggregates or nuclei serve as templates for further growth.
Growth/Elongation: Once stable nuclei are formed, they grow rapidly through the addition of more molecules. This growth is anisotropic, favoring elongation in one dimension to form long nanofibers. The growth is stabilized by the cooperative effect of intermolecular hydrogen bonding forming β-sheet-like arrays along the fiber axis, as well as the continuous π-π stacking of the aromatic moieties. deakin.edu.austrath.ac.uk
Hydrogelation: As these nanofibers elongate, they reach a critical concentration where they begin to interact and entangle with each other. This physical cross-linking of fibers creates a three-dimensional network that immobilizes the surrounding solvent molecules, leading to the formation of a self-supporting, viscoelastic hydrogel. nih.govmdpi.com The final properties of the hydrogel, such as its stiffness and stability, are dependent on the density and morphology of the fibrillar network.
Environmental and Structural Factors Governing Self-Assembly Modalities
The self-assembly of this compound is not static but is highly sensitive to both the surrounding environment and the intrinsic structural features of the molecule. nih.gov
Environmental Factors:
pH: The protonation state of the carboxylic acid group is critical. At high pH, the deprotonated carboxylate (-COO⁻) increases electrostatic repulsion between molecules, hindering assembly. Gelation is typically triggered by lowering the pH, which neutralizes the charge and allows attractive forces to dominate.
Solvent: The polarity of the solvent affects the strength of hydrophobic interactions. A mixture of an organic solvent (like DMSO) and water is often used to first dissolve the compound, with gelation initiated by the addition of water or a buffer, which enhances the hydrophobic effect driving the aggregation of the Fmoc groups. mdpi.com
Ionic Strength: The presence of salts can screen electrostatic repulsions, which can either promote or disrupt assembly depending on the specific ions and their concentrations. nih.gov
Structural Factors:
Fmoc Group: This unit is the primary driver of assembly. Its removal would likely prevent the formation of ordered structures under similar conditions. nih.gov
β-Amino Acid Structure: The use of a β-homophenylalanine, as opposed to a natural α-amino acid, alters the geometry of the peptide backbone. This can influence the type of hydrogen-bonding network that is formed, potentially leading to different fibril morphologies compared to α-amino acid analogues.
2-Chloro Substituent: This modification has a dual effect. It enhances the hydrophobicity of the side chain and, more importantly, introduces the capacity for halogen bonding. rug.nl This additional directional interaction can lead to more stable or structurally distinct assemblies compared to its non-halogenated counterpart.
| Factor | Influence on Self-Assembly |
| pH | Controls the charge of the carboxylate group, modulating electrostatic repulsion. Lower pH generally favors assembly. |
| Solvent Polarity | Affects the strength of hydrophobic interactions, a key driver for the aggregation of Fmoc groups. |
| Fmoc Group | Essential for initiating assembly via strong π-π stacking and hydrophobic interactions. |
| 2-Chloro Substituent | Introduces halogen bonding as an additional stabilizing force and modifies aromatic interactions. |
Enzymatic Modulation and Enzyme-Instructed Self-Assembly Processes
The field of supramolecular chemistry has seen significant advancements in the development of self-assembling systems that respond to specific triggers. Among these, enzyme-instructed self-assembly (EISA) has emerged as a powerful strategy for the controlled formation of complex nanostructures. This approach utilizes the high specificity and catalytic efficiency of enzymes to transform non-assembling precursor molecules into self-assembling building blocks. While direct studies on the enzymatic modulation of this compound are not extensively documented, the principles of EISA established for other Fmoc-amino acid and peptide derivatives provide a strong framework for understanding its potential behavior.
The core concept of EISA involves a precursor molecule, often rendered soluble and non-assembling by a protective group, which is a substrate for a specific enzyme. The enzymatic reaction removes this protective group, revealing the self-assembling motif and initiating the spontaneous organization of the molecules into higher-order structures. For Fmoc-amino acid derivatives, this process is primarily driven by a combination of hydrophobic and aromatic interactions, leading to π-π stacking of the fluorenyl groups, which is further stabilized by hydrogen bonding.
A prominent example of EISA involves the use of phosphatases, such as alkaline phosphatase (ALP), to trigger the self-assembly of phosphorylated precursors. In such systems, an Fmoc-amino acid or peptide is functionalized with a phosphate (B84403) group, which enhances its water solubility and prevents premature aggregation. Upon the introduction of ALP, the phosphate group is enzymatically cleaved, leading to the formation of the native Fmoc-amino acid or peptide. This newly formed molecule, being less soluble, then self-assembles into nanofibers, which can further entangle to form a hydrogel. nih.gov This process has been demonstrated with Fmoc-phosphotyrosine (Fmoc-pY), where its dephosphorylation by ALP generates Fmoc-tyrosine (Fmoc-Y), initiating its self-assembly into nanofibers and subsequent hydrogelation. nih.gov
Another versatile enzyme employed in EISA is thermolysin, a protease that can catalyze both the hydrolysis and synthesis of peptide bonds, depending on the reaction conditions and substrate design. Thermolysin can be used in a reverse hydrolysis reaction to synthesize amphiphilic peptide hydrogelators from non-gelling precursors. bohrium.com The enzyme's substrate specificity, which favors hydrophobic residues at the cleavage site, allows for precise control over the self-assembly process. ecnu.edu.cnchinesechemsoc.orgchinesechemsoc.org For instance, thermolysin can catalyze the formation of a dipeptide from an Fmoc-amino acid and another amino acid, with the resulting Fmoc-dipeptide self-assembling into a hydrogel. The bidirectional nature of thermolysin's catalytic activity also allows for dynamic systems where the self-assembly and disassembly of the hydrogel can be controlled. ecnu.edu.cnchinesechemsoc.orgchinesechemsoc.org
The kinetics of self-assembly and the properties of the resulting supramolecular structures are influenced by several factors, including the concentration of the enzyme and the precursor molecule. The enzyme concentration directly affects the rate of conversion of the precursor to the self-assembling molecule, thereby influencing the rate of gelation. nih.gov The morphology of the self-assembled structures and the mechanical properties of the resulting hydrogels can be tuned by controlling these parameters.
The table below summarizes key findings from research on the enzyme-instructed self-assembly of various Fmoc-peptide precursors, illustrating the versatility of this approach.
| Precursor | Enzyme | Resulting Self-Assembling Molecule | Observed Supramolecular Structure | Key Findings |
| Fmoc-phosphotyrosine (Fmoc-pY) | Alkaline Phosphatase (ALP) | Fmoc-tyrosine (Fmoc-Y) | Nanofibers, Hydrogel | Enzymatic dephosphorylation triggers self-assembly. nih.govrsc.org |
| Fmoc-dipeptide precursors | Thermolysin | Fmoc-tripeptides | Nanofibers, Hydrogel | Thermolysin catalyzes peptide bond formation, leading to self-assembly. The enzyme's substrate preference influences catalytic efficiency. ecnu.edu.cnchinesechemsoc.orgchinesechemsoc.org |
| Phosphorylated D-peptides | Alkaline Phosphatase (ALP) | Dephosphorylated D-peptides | Nanofibrils, Hydrogel | D-peptides offer proteolytic stability. EISA can be used for cell-specific applications. nih.gov |
| Fmoc-Phe-Phe-Tyr(H2PO3)-OH | Alkaline Phosphatase (ALP) | Fmoc-Phe-Phe-Tyr-OH | Nanofibers, Hydrogel | The self-assembly process can be tracked using chemiluminescence. acs.org |
The mechanical properties of the hydrogels formed through EISA can be characterized by rheology. The storage modulus (G') and loss modulus (G'') provide information about the stiffness and viscoelasticity of the hydrogel. For instance, hydrogels formed from the self-assembly of Fmoc-peptides typically exhibit a G' greater than G'', indicating a solid-like behavior. The values of G' can vary depending on the specific peptide sequence and the conditions of self-assembly.
The following table presents representative rheological data for hydrogels formed from Fmoc-peptide derivatives.
| Hydrogel System | Storage Modulus (G') | Loss Modulus (G'') | Conditions |
| Fmoc-Phe3 based hydrogel | ~10^3 Pa | - | Biocatalytically synthesized |
| Fluorinated Fmoc-Phe derivatives | ~10^4 Pa | - | Self-assembled in NaCl solution |
| Hydrogel from NDP1 | G' > G'' | - | Formed by ALP-instructed self-assembly of pNDP1 |
Frontiers in Chemical Biology and Therapeutic Development Via Fmoc Beta Hophe 2 Cl Oh
Development of Chemical Probes and Biosensors
The unique structural characteristics of Fmoc-beta-HoPhe(2-Cl)-OH make it an exemplary candidate for incorporation into chemical probes and biosensors designed for the interrogation of complex biological systems.
Activity-Based Protein Profiling (ABPP) Reagents
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov These activity-based probes (ABPs) are engineered to covalently bind to the active sites of specific proteins, allowing for their capture and analysis. nih.gov The design of an ABP is crucial and typically consists of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag.
The incorporation of this compound into the recognition element of an ABP can confer high specificity for a target protein. The beta-amino acid backbone increases the peptide's stability against proteolysis, while the 2-chloro-phenylalanine side chain can be used to fine-tune binding affinity and selectivity through specific steric and electronic interactions within the target's active site. researchgate.netresearchgate.net
| Component | Function | Example Moiety Incorporating this compound |
|---|---|---|
| Recognition Element | Provides binding specificity for the target protein/enzyme. | A peptide sequence (e.g., -X-Y-beta-HoPhe(2-Cl)-Z-) designed to fit the substrate-binding pocket of the target. |
| Reactive Group (Warhead) | Forms a covalent bond with a reactive residue in the enzyme's active site. | Fluorophosphonate, vinyl sulfone, or epoxide attached to the peptide C-terminus. |
| Reporter Tag | Enables detection and/or enrichment of the labeled protein. | Biotin for affinity purification or a fluorophore (e.g., Rhodamine, Fluorescein) for imaging. |
Fluorescent and Affinity Labeling Strategies for Biological Targets
Fluorescent and affinity labeling are indispensable techniques for studying the localization, dynamics, and interactions of biological molecules. nih.govnih.gov Peptides incorporating non-canonical amino acids like beta-HoPhe(2-Cl)-OH serve as highly specific ligands for labeling biological targets such as receptors and enzymes.
Fluorescent Labeling: A peptide containing beta-HoPhe(2-Cl)-OH can be synthesized and then conjugated to a fluorescent dye. This fluorescently labeled peptide probe can then be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of its target or in fluorescence polarization assays to quantify binding interactions. nih.govnih.gov The specificity of the probe is largely determined by the peptide sequence, with the unique amino acid contributing to a precise fit with the target protein.
Affinity Labeling: In this strategy, the peptide ligand is equipped with a reactive group that forms a covalent bond with the target protein upon binding. A particularly powerful variant is photoaffinity labeling, where the reactive group is a photo-activatable moiety, such as a diazirine or benzophenone. acs.org A peptide containing beta-HoPhe(2-Cl)-OH and a photo-reactive group can be introduced to a biological system. Upon binding to its target, irradiation with UV light triggers the formation of a covalent crosslink, permanently tagging the protein. Subsequent proteomic analysis can then identify the target protein and even map the specific binding site. acs.org This approach has been successfully used to probe the interactions of peptide hormones with their receptors, such as the parathyroid hormone (PTH) receptor. nih.gov
Modulation of Biological Protein-Peptide Interaction Networks
Protein-peptide interactions are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. The development of synthetic peptides that can modulate these interaction networks is a major goal in therapeutic research. This compound serves as a critical component in designing such modulators.
Design of Inhibitors and Modulators for Specific Protein Receptors (e.g., BamA, PTHR)
The design of potent and specific inhibitors for protein receptors is a key area of drug discovery. The incorporation of modified amino acids is a proven strategy to enhance the therapeutic properties of peptide-based inhibitors.
BamA Receptor: The β-barrel assembly machine (BAM) complex is essential for the viability of Gram-negative bacteria, making its central component, BamA, an attractive antibacterial target. nih.govdigitellinc.com Research has led to the discovery of cyclic peptides that inhibit BamA function. nih.govdigitellinc.com Introducing this compound into such peptide scaffolds could offer several advantages. The beta-amino acid structure enhances resistance to bacterial proteases, increasing the inhibitor's half-life. researchgate.net Furthermore, the 2-chloro-phenyl side chain can form specific interactions within the BamA lumen, potentially leading to higher binding affinity and a novel mechanism of inhibition. nih.govnih.gov
Parathyroid Hormone Receptor (PTHR): The PTH type 1 receptor (PTH1R) is a G-protein-coupled receptor that regulates calcium homeostasis and bone metabolism. researchgate.netnih.gov Both agonists and antagonists of this receptor have therapeutic potential. Structure-activity relationship studies have shown that modifications to the peptide ligands of PTH1R can dramatically alter signaling outcomes. nih.govresearchgate.net Incorporating this compound into a PTH analogue could stabilize a specific conformation (e.g., helical) required for receptor binding and activation or antagonism, while also improving its metabolic stability. nih.govresearchgate.net
| Property | Contribution of this compound | Therapeutic Implication |
|---|---|---|
| Proteolytic Stability | The β-amino acid backbone is resistant to cleavage by standard proteases. researchgate.netnih.gov | Increased in vivo half-life and bioavailability. |
| Conformational Rigidity | The modified backbone can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. | Higher binding affinity and specificity for the target receptor. |
| Binding Interactions | The 2-chloro-phenyl group can engage in specific hydrophobic, van der Waals, or halogen bonding interactions within the receptor's binding pocket. | Enhanced potency and potential for overcoming resistance. |
| Permeability | Modulating the peptide's overall hydrophobicity and hydrogen bonding capacity can influence its ability to cross cell membranes. | Improved drug delivery to intracellular or transmembrane targets. |
Understanding Mechanism of Action in Biological Systems
Elucidating how a drug or modulator works at a molecular level is crucial for its development and optimization. Peptides containing precisely positioned, non-canonical amino acids are invaluable tools for these mechanistic studies. By synthesizing a series of peptide inhibitors where this compound is systematically moved to different positions, researchers can probe the specific interactions that are critical for binding and activity.
For instance, in the context of BamA inhibitors, structural studies like X-ray crystallography or cryo-electron microscopy of the inhibitor-BamA complex could reveal the exact orientation of the 2-chloro-phenyl group within the protein's lumen. nih.gov This information helps to explain how the inhibitor traps BamA in a non-functional state, preventing the assembly of outer membrane proteins and ultimately leading to bacterial cell death. nih.govfrontiersin.org
Engineering of Advanced Peptide-Based Biomaterials
The self-assembly of small molecules into well-ordered supramolecular structures is a powerful bottom-up approach for creating advanced biomaterials. Fmoc-protected amino acids are particularly well-known for their ability to self-assemble into nanofibers, which entangle to form hydrogels. beilstein-journals.orgnih.gov These hydrogels have numerous applications in tissue engineering, drug delivery, and 3D cell culture.
The self-assembly process is driven by a combination of non-covalent interactions: π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.govnih.gov The specific properties of the resulting hydrogel—such as its mechanical stiffness, fiber morphology, and stability—are highly dependent on the structure of the amino acid side chain. nih.govresearchgate.net
The incorporation of this compound offers unique opportunities to tune these properties:
Side-Chain Interactions: The halogenated phenyl ring can introduce additional intermolecular interactions, such as halogen bonding or altered hydrophobic interactions, which can influence the packing of the molecules within the nanofibers. nih.govresearchgate.net Studies on halogenated Fmoc-phenylalanine derivatives have shown that both the type of halogen and its position on the ring dramatically affect self-assembly rates and the rheological properties of the final hydrogel. researchgate.net
Backbone Structure: The beta-amino acid backbone alters the geometry of the hydrogen bonding network compared to traditional alpha-amino acid peptides. This can lead to different fibril morphologies and, consequently, distinct material properties.
| Structural Feature of this compound | Predicted Influence on Self-Assembly | Potential Biomaterial Property |
|---|---|---|
| Fmoc Group | Drives initial aggregation via π-π stacking. nih.gov | Formation of nanofibrous network. |
| Beta-Amino Acid Backbone | Alters hydrogen bonding patterns and proteolytic stability. | Modified fiber morphology and enhanced durability in biological environments. |
| 2-Chloro-Phenyl Side Chain | Modifies hydrophobic and electronic interactions between fibers. researchgate.net | Increased mechanical stiffness and tunable gelation kinetics. |
Q & A
Q. What is the structural significance of the Fmoc group and 2-chlorophenyl modification in Fmoc-β-Hophe(2-Cl)-OH for peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The 2-chlorophenyl substituent enhances steric and electronic interactions, potentially improving binding affinity to hydrophobic targets like enzyme active sites. This modification also influences solubility and crystallization behavior during synthesis .
Q. What are the critical steps in synthesizing Fmoc-β-Hophe(2-Cl)-OH, and how can side reactions be minimized?
Key steps include:
- Protection : Introducing the Fmoc group to the β-homophenylalanine backbone.
- Chlorination : Electrophilic aromatic substitution at the 2-position of the phenyl ring using reagents like Cl₂/FeCl₃.
- Purification : Reverse-phase HPLC or recrystallization to isolate the product from unreacted intermediates. To minimize side reactions (e.g., over-chlorination), use stoichiometric control of chlorinating agents and low temperatures (0–5°C) during halogenation .
Q. How does the 2-chloro substitution compare to fluorinated analogs in modulating peptide stability and bioactivity?
The 2-chloro group provides greater electronegativity and steric bulk compared to fluorine, which may enhance π-π stacking with aromatic residues in target proteins. However, it reduces solubility in aqueous buffers, necessitating optimized solvent systems (e.g., DMSO/water mixtures) for biological assays. Fluorinated analogs (e.g., Fmoc-β-Hophe(3-F)-OH) exhibit lower metabolic stability but better membrane permeability .
Advanced Research Questions
Q. What advanced purification strategies resolve co-elution issues of Fmoc-β-Hophe(2-Cl)-OH with byproducts during HPLC?
Use orthogonal methods:
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve separation of charged impurities.
- Size-exclusion chromatography : Remove high-molecular-weight aggregates.
- Crystallization optimization : Adjust solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate crystalline product .
Q. How does the β-homoamino acid backbone influence peptide conformation compared to canonical α-amino acids?
The β-homo modification extends the peptide backbone by one methylene group, altering dihedral angles (φ/ψ) and favoring helical or turn conformations. This can enhance proteolytic resistance but may reduce binding affinity if the target requires strict α-helix geometry. Circular dichroism (CD) and molecular dynamics simulations are recommended to assess structural impacts .
Q. What experimental conditions stabilize Fmoc-β-Hophe(2-Cl)-OH against degradation during long-term storage?
Store lyophilized powder at -20°C under argon to prevent oxidation of the chlorophenyl group. In solution, avoid freeze-thaw cycles by aliquoting in DMSO (≤1 mM) and storing at -80°C for ≤6 months. Degradation products (e.g., dechlorinated analogs) can be monitored via LC-MS .
Q. How can contradictory data on the compound’s cytotoxicity in cell-based assays be reconciled?
Contradictions may arise from solvent carryover (e.g., residual DMSO) or differences in cell membrane permeability. Mitigation strategies include:
- Solvent controls : Use vehicle-only samples.
- Dose-response profiling : Test concentrations from 1 nM–100 µM.
- Membrane permeability assays : Compare uptake via fluorescent tagging (e.g., FITC conjugates) .
Q. Which analytical techniques validate the identity and purity of Fmoc-β-Hophe(2-Cl)-OH post-synthesis?
- NMR : Confirm substitution pattern via aromatic proton shifts (δ 7.2–7.4 ppm for ortho-chloro).
- High-resolution MS : Verify molecular ion [M+H]⁺ at m/z 421.87 (C₂₄H₂₀ClNO₄).
- HPLC-UV : Purity ≥95% at 254 nm with a C18 column .
Q. What strategies optimize the incorporation of Fmoc-β-Hophe(2-Cl)-OH into automated peptide synthesizers?
Q. How does the 2-chlorophenyl group affect binding kinetics in enzyme inhibition assays?
The chloro group enhances hydrophobic interactions but may sterically hinder binding if the active site is narrow. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) and entropy-driven vs. enthalpy-driven interactions. Compare with non-chlorinated analogs to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
